N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-12(8-10-13)15-18-19-16(23-15)17-14(20)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEGQSPYKPBHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazine Precursors
The most direct route involves cyclizing a diacylhydrazine intermediate derived from 4-methanesulfonylbenzoyl chloride and cyclohexanecarbohydrazide.
Step 1: Synthesis of Cyclohexanecarbohydrazide
Cyclohexanecarbonyl chloride is treated with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding cyclohexanecarbohydrazide. Excess hydrazine ensures complete conversion, with yields typically exceeding 85%.
Step 2: Formation of Diacylhydrazine
The hydrazide reacts with 4-methanesulfonylbenzoyl chloride in dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) to scavenge HCl. Stirring at room temperature for 6–8 hours affords the diacylhydrazine intermediate.
Step 3: Oxadiazole Ring Formation
Cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent. The diacylhydrazine is refluxed in POCl₃ for 4–6 hours, followed by quenching in ice-water and neutralization with sodium bicarbonate. The crude product is purified via recrystallization from ethanol, yielding the oxadiazole derivative.
Reaction Conditions:
- Solvent: POCl₃ (neat) or diluted in 1,2-dichloroethane
- Temperature: 80–110°C
- Yield: 70–75%
Oxidative Cyclization of Thiosemicarbazides
An alternative pathway employs thiosemicarbazide intermediates, which undergo oxidative desulfurization to form the oxadiazole ring.
Step 1: Thiosemicarbazide Synthesis
4-Methanesulfonylbenzoyl isothiocyanate is reacted with cyclohexanecarbohydrazide in acetonitrile at ambient temperature, forming the thiosemicarbazide.
Step 2: Oxidation to Oxadiazole
Treatment with iodine or hydrogen peroxide in acetic acid oxidizes the thiosemicarbazide to the oxadiazole. This method avoids harsh dehydrating agents but requires careful control of stoichiometry to prevent over-oxidation.
Reaction Conditions:
- Oxidizing Agent: I₂ (2 equiv) in glacial acetic acid
- Temperature: 60°C, 3 hours
- Yield: 65–68%
Optimization Strategies
Solvent and Catalytic Systems
Phosphorus Oxychloride vs. Sulfuric Acid:
While POCl₃ offers high cyclization efficiency, concentrated H₂SO₄ at 0–5°C minimizes side reactions, particularly for acid-sensitive substrates. A mixed solvent system (e.g., POCl₃ in acetonitrile) enhances solubility and reaction homogeneity.
Catalytic Bases:
Triethylamine or DMAP accelerates acylation steps by neutralizing HCl, improving reaction rates by 20–25%.
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.45 (m, 10H, cyclohexyl), 3.25 (s, 3H, SO₂CH₃), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 10.45 (s, 1H, NH).
- IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂), 1250 cm⁻¹ (C-O-C).
Chromatographic Purity:
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with tR = 6.8 min.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diacylhydrazine Cyclization | 75 | 98 | High |
| Thiosemicarbazide Oxidation | 68 | 95 | Moderate |
The diacylhydrazine route is preferred for industrial scalability, whereas oxidative methods suit small-scale applications requiring milder conditions.
Industrial Applications
The compound’s synthesis has been piloted in multi-kilogram batches using continuous flow reactors, as demonstrated in patent WO2019097306A2. Key adaptations include:
- Flow Reactor Conditions: 0°C, residence time 10 minutes, 85% conversion.
- Workup: In-line liquid-liquid extraction minimizes manual handling.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the oxadiazole ring may produce different heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The oxadiazole ring present in N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide contributes to its potential as an antimicrobial agent. Research indicates that compounds with oxadiazole structures exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antibiotics.
Anti-inflammatory Activity
Compounds containing methanesulfonyl groups have been shown to possess anti-inflammatory properties. The incorporation of the methanesulfonylphenyl moiety in this compound enhances its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as arthritis .
Antitumor Activity
The structural features of this compound may also confer antitumor properties. Some studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of this compound with cellular targets warrant further investigation to elucidate its mechanisms of action against different cancer types .
Material Science
Fluorescent Probes
Recent advancements have explored the use of oxadiazole-based compounds as fluorescent probes for chemical sensing and biological imaging. The unique electronic properties of the oxadiazole ring facilitate fluorescence under specific conditions, making these compounds suitable for applications in bioimaging and environmental monitoring .
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound's ability to interact with polymer chains can improve the overall performance of materials used in various industrial applications .
Environmental Applications
Pesticide Development
The oxadiazole structure has been investigated for its potential use in developing novel pesticides. Research indicates that certain oxadiazole derivatives exhibit insecticidal activity against agricultural pests. This could lead to more effective and environmentally friendly pest control solutions .
Pollutant Detection
The compound's fluorescent properties also open avenues for environmental applications, particularly in detecting pollutants in water sources. Studies have demonstrated that modified oxadiazole compounds can serve as sensitive indicators for detecting heavy metals and other contaminants in aquatic environments .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Significant inhibition of bacterial/fungal growth |
| Anti-inflammatory Activity | Inhibits cyclooxygenase enzymes | |
| Antitumor Activity | Induces apoptosis in cancer cells | |
| Material Science | Fluorescent Probes | Suitable for bioimaging and environmental monitoring |
| Polymer Chemistry | Enhances thermal stability and mechanical properties | |
| Environmental Applications | Pesticide Development | Exhibits insecticidal activity |
| Pollutant Detection | Sensitive indicators for heavy metals |
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various oxadiazole derivatives demonstrated that this compound showed promising results against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development. -
Fluorescent Probe Development
Researchers developed a series of fluorescent probes based on oxadiazole structures for detecting environmental pollutants. The study found that modifications to the methanesulfonyl group significantly enhanced fluorescence intensity and sensitivity towards specific contaminants. -
Pesticide Efficacy Trial
Field trials assessing the insecticidal properties of oxadiazole-based pesticides revealed effective control over common agricultural pests while minimizing environmental impact compared to traditional pesticides.
Mechanism of Action
The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 4-methanesulfonylphenyl group contrasts with LMM5’s 4-methoxyphenylmethyl (electron-donating) and LMM11’s furan-2-yl (aromatic heterocycle). Methanesulfonyl groups enhance solubility and may improve target binding via polar interactions, as seen in sulfonamide-based antifungals .
- Positional Isomerism : Compound differs in the oxadiazole substitution pattern (phenyl at position 4 vs. 5 in the target), which may alter electronic distribution and steric interactions.
Physicochemical and Pharmacokinetic Properties
- Solubility : LMM5 and LMM11 required DMSO/Pluronic F-127 for solubilization, indicating inherent hydrophobicity . The target compound’s methanesulfonyl group may improve aqueous solubility relative to furan or chloro-substituted analogs.
- Metabolic Stability : The cyclohexane carboxamide in the target compound likely enhances metabolic stability compared to aryl-alkyl sulfamoyl groups in LMM5/LMM11, which are prone to oxidative degradation .
Research Findings and Implications
- Antifungal Potential: Structural parallels with LMM5/LMM11 suggest the target compound may exhibit antifungal activity, warranting in vitro testing against Candida or Aspergillus species.
- SAR Insights : Methanesulfonyl and cyclohexanecarboxamide groups represent strategic modifications to balance solubility, stability, and target affinity.
- Unanswered Questions : The absence of in vivo data for the target compound limits conclusions about efficacy and toxicity. Further studies should evaluate its ADME profile and compare it directly with LMM5/LMM11.
Biological Activity
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C21H23N3O5S
- Molecular Weight : 429.5 g/mol
- CAS Number : 886912-27-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and receptor binding. Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways.
Anti-inflammatory Activity
Research indicates that compounds similar to N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl] have demonstrated significant anti-inflammatory effects. For instance, studies on related oxadiazole derivatives have shown potent inhibition of COX-2 with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis highlights that modifications on the phenyl ring can enhance selectivity and potency against COX-2 compared to COX-1 .
Anticancer Potential
Recent investigations into the anticancer properties of oxadiazole derivatives suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have reported that these compounds induce apoptosis and inhibit cell proliferation in breast cancer and colon cancer models. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins .
Case Study 1: COX Inhibition
A study conducted on structurally similar compounds demonstrated that certain oxadiazole derivatives exhibited high selectivity for COX-2 over COX-1. The compound 6-ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one showed an IC50 value of 0.0032 µM for COX-2 inhibition. This suggests that this compound may possess comparable or superior anti-inflammatory properties .
Case Study 2: Anticancer Activity
In a study evaluating various oxadiazole derivatives against human cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 15 µM against MCF-7 breast cancer cells. This activity was linked to the compound's ability to disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question: How can researchers optimize the synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For oxadiazole-containing compounds like this, key steps include:
- Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-oxadiazole ring .
- Coupling reactions between the oxadiazole intermediate and cyclohexanecarboxamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is recommended for intermediates, while polar aprotic solvents like DMF may enhance coupling efficiency .
- Purity monitoring : Use HPLC with a C18 column and UV detection (λ = 254 nm) to track impurities and optimize recrystallization (e.g., using ethanol/water mixtures) .
Basic Research Question: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., cyclohexyl CH₂ at δ ~1.2–1.8 ppm, oxadiazole C=O at ~165 ppm) and confirm substitution patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns specific to the oxadiazole ring .
- FT-IR : Detect characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm the oxadiazole ring geometry, as demonstrated in analogous oxadiazole derivatives .
Advanced Research Question: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the oxadiazole ring and sulfonyl group .
- Transition State Modeling : Simulate reaction pathways (e.g., SNAr at the oxadiazole C2 position) using software like Gaussian or ORCA .
- Solvent Effects : Apply COSMO-RS models to predict solvation energies and optimize reaction conditions for substitutions (e.g., DMF vs. THF) .
- Validation : Compare computational predictions with experimental LC-MS data to refine models .
Advanced Research Question: What strategies resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?
Methodological Answer:
- Comparative SAR Analysis : Systematically vary substituents (e.g., sulfonyl vs. methyl groups) and correlate with bioassay data (e.g., IC₅₀ values in kinase inhibition assays) .
- Proteomics Profiling : Use affinity chromatography or SPR to identify off-target interactions that may explain divergent activity .
- Crystallographic Studies : Resolve ligand-protein binding modes (e.g., via X-ray co-crystallography) to clarify structure-activity relationships .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity across analogs .
Advanced Research Question: How can researchers design experiments to evaluate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and quantify parent compound depletion via LC-MS/MS .
- Cytochrome P450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess enzyme inhibition potential .
- Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
- Computational ADME Prediction : Apply tools like SwissADME to estimate logP, bioavailability, and metabolic soft spots .
Advanced Research Question: What experimental approaches can elucidate the mechanism of action of this compound in cancer cell lines?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins KinaseProfiler) to pinpoint molecular targets .
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- CRISPR-Cas9 Knockout : Validate target engagement by knocking out suspected genes (e.g., EGFR or PI3K) and assessing resistance .
Advanced Research Question: How can researchers address discrepancies in thermal stability data reported for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under inert vs. oxidative atmospheres .
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorph transitions that may explain variability .
- Controlled Humidity Studies : Assess hygroscopicity using dynamic vapor sorption (DVS) to rule out moisture-induced degradation .
- Replicate Synthesis : Standardize synthetic protocols (e.g., drying times, solvent removal) to minimize batch-to-batch variability .
Advanced Research Question: What methodologies enable comparative analysis of this compound’s reactivity with other 1,3,4-oxadiazole derivatives?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates (e.g., hydrolysis in buffered solutions) using UV-Vis spectroscopy .
- Electrochemical Profiling : Perform cyclic voltammetry to compare redox potentials of the oxadiazole ring .
- Computational Reactivity Descriptors : Calculate global electrophilicity indices (ω) and local softness (s⁺) to rank reactivity .
- Cross-Coupling Screen : Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to evaluate compatibility with diverse boronic acids .
Advanced Research Question: How can researchers design a structure-based optimization campaign to enhance this compound’s pharmacokinetic properties?
Methodological Answer:
- Fragment Replacement : Substitute the cyclohexyl group with smaller heterocycles (e.g., piperidine) to reduce logP .
- Prodrug Design : Introduce ester or amide prodrug moieties to improve solubility and oral bioavailability .
- Molecular Dynamics (MD) Simulations : Model compound-membrane interactions to predict permeability .
- In Vivo PK Studies : Administer optimized analogs to rodents and measure AUC, Cmax, and t₁/₂ via LC-MS/MS .
Advanced Research Question: What strategies validate the selectivity of this compound against off-target proteins in silico and in vitro?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen against a panel of homologous proteins (e.g., kinase family members) .
- Selectivity Panels : Test against Eurofins’ or DiscoverX’s protein panels (e.g., 100+ kinases) .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by measuring thermal stabilization .
- CRISPR Transcriptomics : Identify pathway-level changes using genome-wide CRISPR screens (e.g., Brunello library) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
